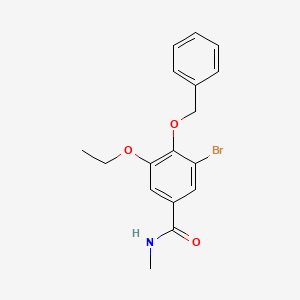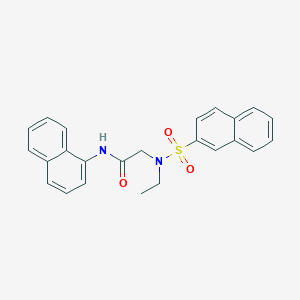![molecular formula C17H18N4O2S B3598773 ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE](/img/structure/B3598773.png)
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a pyrimidine derivative. The exact method would depend on the specific substituents present on these rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzothiazoles and pyrimidines can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth ofM. tuberculosis .
Biochemical Pathways
The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the cell wall biosynthesis ofM. tuberculosis, affecting its survival .
Result of Action
The inhibition of the dpre1 enzyme by benzothiazole derivatives can lead to the death ofM. tuberculosis .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is involved in various cellular processes such as apoptosis and inflammation . By inhibiting JNK, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can modulate the activity of downstream proteins and enzymes, thereby affecting cellular responses to stress and injury.
Cellular Effects
The effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote cell survival in models of cerebral ischemia by inhibiting the JNK signaling pathway . Additionally, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can affect the expression of genes involved in apoptosis and inflammation, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate involves its interaction with specific biomolecules. This compound binds to and inhibits the activity of JNK, a key enzyme in the JNK signaling pathway . By preventing the phosphorylation and activation of c-Jun, a downstream target of JNK, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can reduce the expression of pro-apoptotic and pro-inflammatory genes. This inhibition of JNK signaling leads to increased cell survival and reduced inflammation in various cellular contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. In in vitro and in vivo studies, prolonged exposure to ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate has been associated with sustained inhibition of JNK signaling and continued promotion of cell survival.
Dosage Effects in Animal Models
The effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit JNK signaling and promote cell survival without causing significant toxicity . At higher doses, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with JNK and other signaling molecules . Additionally, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
特性
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQWAAGFPPBUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 5-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3598695.png)
![ethyl 2-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3598712.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3598717.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3598723.png)



![2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3598758.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3598762.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3598763.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3598771.png)

![N-[benzyl(cyclopropylmethyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B3598789.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3598791.png)
